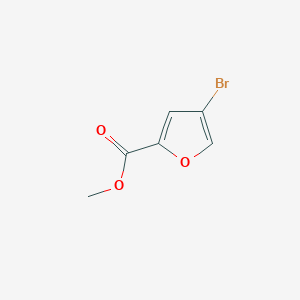

Methyl 4-bromofuran-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEXKLRKXLRNMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481916 | |

| Record name | Methyl 4-bromofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58235-80-6 | |

| Record name | Methyl 4-bromofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-bromofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Methyl 4-bromofuran-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The described methodology focuses on a regioselective approach, starting from the readily accessible precursor, 2,4-dibromofuran. This guide includes detailed experimental protocols, quantitative data summarized in tables, and logical workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a substituted furan derivative with significant potential in the synthesis of complex organic molecules. The presence of a bromine atom at the 4-position and a methyl ester at the 2-position allows for diverse and selective functionalization, making it an attractive intermediate for the development of novel pharmaceuticals and functional materials. Direct regioselective bromination of furan-2-carboxylates at the 4-position is often challenging, leading to mixtures of isomers. Therefore, a multi-step approach commencing with a differentially substituted furan precursor is generally preferred to ensure high purity of the target compound.

This guide outlines a robust two-step synthesis strategy:

-

Synthesis of 4-bromo-2-furoic acid: This key intermediate is prepared from 2,4-dibromofuran via a selective lithium-halogen exchange followed by carboxylation.

-

Esterification: The resulting 4-bromo-2-furoic acid is then converted to its corresponding methyl ester, this compound.

Synthesis Pathway Overview

The overall synthetic transformation is depicted below. The pathway leverages the differential reactivity of the bromine atoms on the furan ring in 2,4-dibromofuran, allowing for selective functionalization.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Synthesis of 2,4-Dibromofuran

The synthesis of the starting material, 2,4-dibromofuran, is achieved through the bromination of furan using N-bromosuccinimide (NBS) in dimethylformamide (DMF).[1] This method provides a controlled way to introduce two bromine atoms onto the furan ring.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 2,4-dibromofuran.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Furan | 68.07 | 1.0 eq | - |

| N-Bromosuccinimide (NBS) | 177.98 | 2.0 eq | - |

| Dimethylformamide (DMF) | 73.09 | - | - |

| Diethyl ether | 74.12 | - | - |

| Saturated aq. NaHCO₃ solution | - | - | - |

| Brine | - | - | - |

| Anhydrous MgSO₄ | 120.37 | - | - |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furan (1.0 eq) in anhydrous DMF.

-

Cool the solution to -5 °C in an ice-salt bath.

-

Slowly add a solution of NBS (2.0 eq) in DMF dropwise to the cooled furan solution over a period of 1-2 hours, ensuring the temperature remains below 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 2,4-dibromofuran.

Synthesis of 4-Bromo-2-furoic acid

This step involves a selective lithium-halogen exchange at the more reactive C2 position of 2,4-dibromofuran, followed by carboxylation using carbon dioxide.[1]

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 4-bromo-2-furoic acid.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2,4-Dibromofuran | 225.87 | 1.0 eq | - |

| n-Butyllithium (n-BuLi) | 64.06 | 1.0-1.1 eq | - |

| Tetrahydrofuran (THF) | 72.11 | - | - |

| Carbon dioxide (solid) | 44.01 | Excess | - |

| Hydrochloric acid (aq.) | - | - | - |

| Ethyl acetate | 88.11 | - | - |

| Anhydrous Na₂SO₄ | 142.04 | - | - |

Procedure:

-

Dissolve 2,4-dibromofuran (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.0-1.1 eq) dropwise while maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 30-60 minutes to allow for the lithium-halogen exchange to complete, forming 2-lithio-4-bromofuran.

-

Quench the reaction by carefully adding an excess of crushed solid carbon dioxide (dry ice) to the reaction mixture.

-

Allow the mixture to slowly warm to room temperature.

-

Add water to the reaction mixture and then acidify to a pH of approximately 2 with aqueous hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-2-furoic acid. The product can be further purified by recrystallization if necessary.

Synthesis of this compound

The final step is the esterification of 4-bromo-2-furoic acid to its methyl ester. A standard Fischer esterification using methanol in the presence of an acid catalyst is effective for this transformation.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-Bromo-2-furoic acid | 190.99 | 1.0 eq | - |

| Methanol | 32.04 | Excess | - |

| Sulfuric acid (conc.) | 98.08 | Catalytic | - |

| Ethyl acetate | 88.11 | - | - |

| Saturated aq. NaHCO₃ solution | - | - | - |

| Brine | - | - | - |

| Anhydrous Na₂SO₄ | 142.04 | - | - |

Procedure:

-

Dissolve 4-bromo-2-furoic acid (1.0 eq) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel to yield the pure product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Furan | N-Bromosuccinimide (NBS) | 2,4-Dibromofuran | 60-70 |

| 2 | 2,4-Dibromofuran | n-BuLi, CO₂ | 4-Bromo-2-furoic acid | 70-80 |

| 3 | 4-Bromo-2-furoic acid | Methanol, H₂SO₄ (cat.) | This compound | 85-95 |

Note: Yields are approximate and may vary depending on reaction scale and optimization.

Conclusion

This technical guide provides a detailed and practical pathway for the synthesis of this compound. The described three-step sequence, starting from the bromination of furan to form 2,4-dibromofuran, followed by selective lithiation-carboxylation and subsequent esterification, offers a reliable method for obtaining the target molecule with high regioselectivity. The provided experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient production of this versatile chemical intermediate.

References

Synthesis of Methyl 4-bromo-2-furoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-bromo-2-furoate, a valuable intermediate in the development of pharmaceutical and agrochemical compounds. Due to the regiochemical challenges associated with the direct bromination of the furan ring, this guide focuses on a robust, multi-step synthetic pathway that offers greater control and predictability. The synthesis proceeds via the formation of the key intermediate, 4-bromo-2-furoic acid, followed by its esterification.

Overview of the Synthetic Pathway

The synthesis of methyl 4-bromo-2-furoate is most effectively achieved through a two-stage process:

-

Stage 1: Synthesis of 4-bromo-2-furoic acid. This crucial step involves a selective bromination strategy. Given the propensity for electrophilic substitution at the 5-position of the furan ring, a direct bromination of 2-furoic acid is often low-yielding and produces a mixture of isomers. A more controlled approach involves the synthesis of a di-brominated furan precursor, followed by selective functionalization.

-

Stage 2: Esterification of 4-bromo-2-furoic acid. The synthesized carboxylic acid is then converted to its methyl ester via a classic Fischer-Speier esterification reaction.

Spectral Analysis of Methyl 4-bromofuran-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 4-bromofuran-2-carboxylate, a key intermediate in various synthetic applications. This document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectral Data

The following tables summarize the predicted and expected spectral data for this compound. These values are derived from established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.50 | s | 1H | H-5 (furan) |

| ~7.20 | s | 1H | H-3 (furan) |

| 3.85 | s | 3H | -OCH₃ (ester) |

Note: Chemical shifts for furan protons can be influenced by solvent and concentration. Electron-withdrawing groups like the carboxylate and bromine tend to deshield the ring protons, shifting them downfield.[1]

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C=O (ester) |

| ~145 | C-2 (furan) |

| ~125 | C-5 (furan) |

| ~118 | C-3 (furan) |

| ~110 | C-4 (furan, C-Br) |

| 52.5 | -OCH₃ (ester) |

Note: The chemical shifts of the furan ring carbons are influenced by the electronegativity of the substituents. The carbon attached to the bromine (C-4) is expected to be significantly shielded.[2][3]

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3140-3100 | Medium | =C-H stretch (furan ring) |

| ~2960-2850 | Medium | C-H stretch (methyl group) |

| ~1730-1715 | Strong | C=O stretch (ester) |

| ~1580, ~1470 | Medium | C=C stretch (furan ring) |

| ~1250-1050 | Strong | C-O stretch (ester and furan ether) |

| ~1020 | Medium | =C-H in-plane bend (furan ring) |

| ~850-750 | Strong | =C-H out-of-plane bend (furan ring) |

| ~680-550 | Medium | C-Br stretch |

Note: The strong carbonyl absorption is a key diagnostic feature for the ester functional group. The presence of aromatic-like C-H and C=C stretching confirms the furan ring.[4][5]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 204/206 | [M]⁺, Molecular ion peak (presence of Br isotope) |

| 173/175 | [M - OCH₃]⁺ |

| 145/147 | [M - COOCH₃]⁺ |

| 125 | [M - Br]⁺ |

| 59 | [COOCH₃]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity, which is a key identifier in the mass spectrum.[6][7]

Experimental Protocols

The following are general protocols for the acquisition of spectral data for a solid organic compound such as this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Weigh approximately 5-10 mg of the solid sample and transfer it into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS to the NMR tube.

-

Securely cap the NMR tube and vortex gently until the sample is completely dissolved.

-

Carefully place the NMR tube into the spinner turbine and adjust the depth.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Following ¹H NMR acquisition, acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.[8][9]

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of the solid sample.

Method: Thin Solid Film or KBr Pellet Method

Materials (Thin Film):

-

This compound

-

Volatile solvent (e.g., methylene chloride or acetone)

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

Procedure (Thin Film):

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent.[10]

-

Drop a small amount of the resulting solution onto the surface of a clean, dry salt plate.[10]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[10]

-

Place the salt plate in the sample holder of the IR spectrometer.

-

Acquire the IR spectrum.

Materials (KBr Pellet):

-

This compound (1-2 mg)

-

Dry potassium bromide (KBr) powder (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

Procedure (KBr Pellet):

-

Place 1-2 mg of the sample and about 100-200 mg of dry KBr powder in an agate mortar.[11]

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.[11][12]

-

Transfer the powder to a pellet press die.

-

Apply high pressure to form a transparent or translucent pellet.[11]

-

Carefully remove the pellet and place it in the sample holder of the IR spectrometer.

-

Acquire the IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Method: Electron Ionization (EI) or Electrospray Ionization (ESI)

Materials:

-

This compound

-

Suitable solvent (e.g., methanol or acetonitrile for ESI)

-

Vial

Procedure (General):

-

Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer. For EI, this is often done via a direct insertion probe or after separation by gas chromatography (GC). For ESI, the solution is infused directly or introduced via liquid chromatography (LC).[13]

-

The molecules are ionized in the source. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation. In ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets.[13]

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[13]

-

The detector records the abundance of each ion, generating a mass spectrum.[14]

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Caption: Workflow for the spectral characterization of an organic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. compoundchem.com [compoundchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. youtube.com [youtube.com]

- 7. PubChemLite - this compound (C6H5BrO3) [pubchemlite.lcsb.uni.lu]

- 8. books.rsc.org [books.rsc.org]

- 9. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. zefsci.com [zefsci.com]

- 14. chromatographyonline.com [chromatographyonline.com]

Navigating the Stability and Storage of Methyl 4-bromofuran-2-carboxylate: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This technical guide provides a comprehensive overview of the available data and best practices for the handling and storage of Methyl 4-bromofuran-2-carboxylate (CAS No: 58235-80-6), a key building block in various synthetic pathways.

Recommended Storage Conditions

This compound is a solid compound that requires specific storage conditions to maintain its purity and stability. Analysis of information from various chemical suppliers indicates a consensus on the optimal storage environment. The following table summarizes the recommended storage parameters.

| Parameter | Recommended Condition | Source |

| Temperature | 2-8°C | [1][2] |

| Atmosphere | Sealed in dry conditions | [1] |

| Inert Gas | Inert atmosphere (e.g., Argon, Nitrogen) | [3][4] |

| Physical Form | Solid |

It is crucial to store this compound in a tightly sealed container in a dry environment, refrigerated at temperatures between 2°C and 8°C.[1][2] Some sources also recommend storage under an inert atmosphere to prevent potential degradation from atmospheric components.[3][4]

Chemical Stability and Handling Precautions

While detailed quantitative studies on the degradation pathways and long-term stability of this compound under various stress conditions are not extensively documented in publicly available literature, supplier data indicates that the compound is stable under the recommended storage conditions.[5]

Safe handling is critical when working with this reagent. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Therefore, adherence to strict laboratory safety protocols is essential.

The following workflow diagram outlines the recommended procedure for the safe handling and storage of this compound.

Experimental Protocols for Stability Assessment

-

Forced Degradation Studies: Exposing the compound to stress conditions such as elevated temperature, high humidity, UV/visible light, and oxidative stress to identify potential degradation products and pathways.

-

Long-Term Stability Studies: Storing the compound under the recommended conditions (2-8°C, dry, sealed) and periodically testing for purity and degradation over an extended period.

-

Analytical Techniques: Utilizing methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the parent compound and identify any degradants.

While the synthesis and application of this compound in various chemical reactions are documented, specific studies focusing on its intrinsic stability and degradation are not prevalent.[6][7][8][9][10] Researchers are advised to perform their own stability assessments, particularly if the compound is to be used in sensitive applications or stored for extended periods.

References

- 1. This compound – porphyrin-systems [porphyrin-systems.com]

- 2. This compound,58235-80-6-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 3. aablocks.com [aablocks.com]

- 4. aablocks.com [aablocks.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. WO2016004136A1 - Heteroaryl compounds useful as inhibitors of sumo activating enzyme - Google Patents [patents.google.com]

- 10. WO2015144021A1 - å代氮æç¯ç±»è¡çç©ãå«å ¶çè¯ç©ç»åç©åå ¶å¨æè¿ç¤ä¸çåºç¨ - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of Methyl 4-bromofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromofuran-2-carboxylate is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility profile is crucial for its effective use in various research and development activities, including reaction optimization, formulation development, and biological screening. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, outlines a general experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Quantitative Solubility Data

A systematic determination of the solubility of this compound across a range of solvents is essential for its practical application. The following table provides a template for presenting such quantitative data. It is important to note that the values presented in this table are hypothetical and serve as a placeholder to illustrate the desired data presentation format. Researchers should experimentally determine these values.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method |

| Water | 25 | < 0.1 (Predicted) | < 0.0005 (Predicted) | Shake-Flask |

| Ethanol | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Methanol | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Dichloromethane | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Acetone | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Toluene | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | Shake-Flask |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[1][2][3]

Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

2. Materials:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, water, etc.)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials or flasks. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. A preliminary time-course study is recommended to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered saturated solution by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

4. Data Reporting:

-

Solubility should be reported in units of g/L and mol/L.

-

The experimental temperature must be specified.

-

The analytical method used for concentration determination should be detailed.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for determining the solubility of a solid organic compound.

Caption: Experimental workflow for determining the solubility of a solid compound.

References

A Comprehensive Technical Guide to Methyl 4-bromofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyl 4-bromofuran-2-carboxylate, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines its alternative names, chemical properties, detailed experimental protocols for its synthesis, and its applications in chemical reactions.

Chemical Identity and Nomenclature

This compound is a heterocyclic compound with a furan ring substituted with a bromine atom and a methyl carboxylate group. For clarity and accurate identification in research and procurement, a comprehensive list of its alternative names and identifiers is provided below.

| Identifier Type | Value |

| Systematic (IUPAC) Name | This compound |

| Common Synonyms | 4-bromo-furan-2-carboxylic acid methyl ester |

| methyl 4-bromo-2-furoate | |

| This compound | |

| 4-Bromofuran-2-carboxylic acid methyl ester | |

| methyl 4-bromo-2-furancarboxylate | |

| CAS Number | 58235-80-6 |

| PubChem CID | 12239443 |

| Molecular Formula | C₆H₅BrO₃ |

| InChI | InChI=1S/C6H5BrO3/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 |

| InChIKey | RKEXKLRKXLRNMV-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CO1)Br |

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below, offering a quick reference for experimental design and characterization.

| Property | Value |

| Molecular Weight | 205.01 g/mol [1] |

| Appearance | White to yellow solid |

| Melting Point | 42-44 °C |

| Boiling Point | 228 °C at 760 mmHg[2] |

| Density | 1.623 g/cm³ |

| Storage Temperature | 2-8°C, sealed in a dry environment[2] |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.22 (s, 1H), 7.51 (s, 1H), 3.82 (s, 3H) |

| Monoisotopic Mass | 203.94221 Da[1][3] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Synthesis from Methyl 4,5-dibromofuran-2-carboxylate

A common laboratory-scale synthesis involves the selective debromination of a dibrominated precursor.

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl 4,5-dibromofuran-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Grignard Reagent Addition: Cool the solution to -40 °C using a dry ice/acetone bath. To this, slowly add a solution of isopropylmagnesium chloride (2M in THF, 1.1 eq) dropwise, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Stir the reaction mixture at -40 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. The resulting mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Synthesis from 4-Bromofuran-2-carboxylic Acid (Fischer Esterification)

This method involves the direct esterification of the corresponding carboxylic acid.

Reaction Scheme:

Caption: Fischer Esterification of 4-Bromofuran-2-carboxylic acid.

Procedure:

-

Reaction Setup: To a solution of 4-bromofuran-2-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography if necessary.

Applications in Synthesis: The Suzuki-Miyaura Coupling Reaction

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This reaction is pivotal in the synthesis of complex molecules, including potential drug candidates.

General Workflow:

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

-

Solvent and Degassing: Add a suitable degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. Purge the mixture with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as indicated by TLC or GC-MS analysis.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by flash column chromatography to yield the desired coupled product.

References

"starting materials for Methyl 4-bromofuran-2-carboxylate synthesis"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for Methyl 4-bromofuran-2-carboxylate, a key intermediate in various pharmaceutical and agrochemical research and development pipelines. Due to the electronic properties of the furan ring, direct selective bromination of furan-2-carboxylic acid or its methyl ester at the 4-position is challenging and often leads to mixtures of isomers or di-substituted products. Therefore, a two-step synthetic pathway is the most viable and commonly employed strategy. This involves the initial synthesis of the key intermediate, 4-bromofuran-2-carboxylic acid, followed by its esterification to the desired methyl ester.

Synthetic Strategy Overview

The preferred synthetic route commences with a suitable starting material to selectively introduce the bromine atom at the 4-position of the furan ring, followed by the introduction or modification of the carboxyl group, and finally, esterification. An alternative, though less direct, route could involve the construction of the substituted furan ring from acyclic precursors. This guide will focus on the more established two-step approach.

Data Presentation: Starting Materials and Reagents

The following table summarizes the key starting materials and reagents required for the two-step synthesis of this compound.

| Reaction Step | Starting Material | Key Reagents | Solvent | Typical Yield |

| Step 1: Synthesis of 4-bromofuran-2-carboxylic acid | Furan-2-carboxylic acid | N-Bromosuccinimide (NBS), Sulfuric acid | Acetonitrile | Moderate |

| Step 2: Esterification | 4-bromofuran-2-carboxylic acid | Methanol, Sulfuric acid (catalyst) | Methanol (excess) | High |

Experimental Protocols

Step 1: Synthesis of 4-bromofuran-2-carboxylic acid

This protocol outlines a plausible method for the selective bromination of furan-2-carboxylic acid at the 4-position. This reaction's selectivity can be influenced by the choice of brominating agent and reaction conditions.

Materials:

-

Furan-2-carboxylic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Acetonitrile

-

Sodium sulfite solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve furan-2-carboxylic acid in acetonitrile.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add N-Bromosuccinimide (NBS) in portions to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition of NBS, add a catalytic amount of concentrated sulfuric acid dropwise.

-

Allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any remaining bromine.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 4-bromofuran-2-carboxylic acid.

Step 2: Esterification of 4-bromofuran-2-carboxylic acid (Fischer Esterification)

This protocol describes the conversion of 4-bromofuran-2-carboxylic acid to its methyl ester using the Fischer esterification method.[1][2][3][4]

Materials:

-

4-bromofuran-2-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing 4-bromofuran-2-carboxylic acid, add an excess of anhydrous methanol.

-

With stirring, carefully add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography or distillation under reduced pressure.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of key steps in the synthesis.

References

An In-depth Technical Guide to Methyl 4-bromofuran-2-carboxylate: Synthesis, Reactions, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromofuran-2-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its furan core, substituted with both an electron-withdrawing ester group and a reactive bromine atom, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive review of the synthesis, key reactions, and potential applications of this compound, with a focus on its utility in the development of novel chemical entities for research and drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 205.01 g/mol .[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrO₃ | [2] |

| Molecular Weight | 205.01 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 58235-80-6 | [2] |

| Physical Form | Solid | [3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |

| SMILES | COC(=O)C1=CC(=CO1)Br | [2] |

| InChIKey | RKEXKLRKXLRNMV-UHFFFAOYSA-N | [2] |

Synthesis of this compound

A general workflow for such a synthesis is proposed below:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol based on standard organic chemistry procedures for the synthesis of similar compounds.

Step 1: Bromination of Furan-2-carboxylic acid

-

In a well-ventilated fume hood, dissolve furan-2-carboxylic acid in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with constant stirring. The amount of bromine should be stoichiometric (1 equivalent).

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromofuran-2-carboxylic acid.

Step 2: Esterification of 4-Bromofuran-2-carboxylic acid

-

To a solution of crude 4-bromofuran-2-carboxylic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

Spectroscopic Data

While specific, experimentally obtained spectra for this compound were not found in the surveyed literature, predicted data and data from analogous compounds can provide an estimation of the expected spectral characteristics.

| Spectroscopy | Expected Features |

| ¹H NMR | - A singlet for the methyl ester protons (~3.8-4.0 ppm).- Two doublets in the aromatic region for the furan protons. The proton at C5 will likely be downfield from the proton at C3. |

| ¹³C NMR | - A peak for the methyl carbon of the ester (~50-55 ppm).- Four peaks in the aromatic/olefinic region for the furan carbons.- A peak for the carbonyl carbon of the ester (~160-170 ppm). |

| IR Spectroscopy | - A strong carbonyl (C=O) stretching band from the ester group (~1720-1740 cm⁻¹).- C-O stretching bands.- C-Br stretching band. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, indicative of the presence of a bromine atom. |

Chemical Reactivity and Key Experiments

The bromine atom at the 4-position of the furan ring is a key functional group that allows for a variety of cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules.

Caption: Common cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This reaction is a powerful tool for the formation of carbon-carbon bonds.

General Experimental Protocol:

-

To a reaction vessel, add this compound (1.0 eq.), an arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.).

-

The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen).

-

A degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water) is added.

-

The reaction mixture is heated to 80-100°C with vigorous stirring for several hours, with progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium.

General Experimental Protocol:

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), an organostannane reagent (e.g., an aryltributylstannane, 1.1 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[4]

-

Add an anhydrous, degassed solvent such as toluene or DMF.[4]

-

Heat the reaction mixture to 80-110°C and monitor by TLC or GC-MS.[4]

-

After the reaction is complete, cool the mixture and dilute it with an appropriate organic solvent.

-

Wash the organic layer with an aqueous solution of potassium fluoride to remove tin byproducts.

-

The organic layer is then washed with water and brine, dried, and concentrated.

-

Purification of the product is typically achieved by column chromatography.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.

General Experimental Protocol:

-

In a sealable reaction tube, combine this compound (1.0 eq.), an alkene (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., Et₃N).

-

The tube is evacuated and backfilled with an inert gas.

-

Anhydrous, degassed solvent (e.g., acetonitrile, DMF) is added.

-

The tube is sealed and heated to 100-120°C for 18-24 hours.

-

Reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried, concentrated, and the product is purified by column chromatography.

Potential Biological Activity

While specific biological studies on this compound are not extensively reported, the furan and benzofuran scaffolds are present in numerous biologically active compounds.[5][6][7] Halogenated derivatives, in particular, have garnered interest in medicinal chemistry.

Studies on other substituted bromofuran and benzofuran derivatives have indicated potential for:

-

Antimicrobial and Antifungal Activity: Various furan derivatives have been synthesized and evaluated for their activity against a range of bacteria and fungi.[8][9]

-

Anticancer Activity: The introduction of a bromine atom into a benzofuran system has been shown in some cases to increase cytotoxicity against cancer cell lines.[2]

The reactivity of the bromine atom in this compound makes it an attractive starting material for the synthesis of libraries of furan-containing compounds that can be screened for various biological activities.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility is primarily derived from the presence of a reactive bromine atom, which allows for participation in a variety of palladium-catalyzed cross-coupling reactions. This enables the straightforward synthesis of a wide array of substituted furan derivatives. While detailed biological data for the title compound is sparse, the prevalence of the furan moiety in bioactive molecules suggests that derivatives of this compound hold significant potential for the development of new therapeutic agents and other functional organic materials. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted.

References

- 1. Stille Coupling [organic-chemistry.org]

- 2. This compound | C6H5BrO3 | CID 12239443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

"Methyl 4-bromofuran-2-carboxylate molecular structure"

An In-depth Technical Guide to Methyl 4-bromofuran-2-carboxylate

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Molecular Structure and Identifiers

This compound is a heterocyclic compound featuring a furan ring substituted with a bromine atom at the 4-position and a methyl carboxylate group at the 2-position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-bromo-furan-2-carboxylic acid methyl ester, methyl 4-bromo-2-furoate | [1][2] |

| CAS Number | 58235-80-6 | [1] |

| Molecular Formula | C₆H₅BrO₃ | [1] |

| Molecular Weight | 205.01 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=CC(=CO1)Br | [1] |

| InChI | InChI=1S/C6H5BrO3/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 | [1] |

| InChIKey | RKEXKLRKXLRNMV-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is a solid compound at room temperature with a defined melting point.

Table 2: Physicochemical Data for this compound

| Property | Value | Citation |

| Appearance | White to yellow solid | |

| Melting Point | 42-44 °C | |

| Boiling Point | 228 °C at 760 mmHg | [3] |

| Purity | ≥97% | |

| Storage | Sealed in dry, 2-8°C | [2][3] |

Spectroscopic Data

Table 3: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 204.94949 |

| [M+Na]⁺ | 226.93143 |

| [M-H]⁻ | 202.93493 |

| [M]⁺ | 203.94166 |

Note: Data is predicted by computational methods.[4]

Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not explicitly available. However, based on standard organic chemistry principles, it can be synthesized via the esterification of its corresponding carboxylic acid, 4-bromo-2-furoic acid.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the Fischer esterification of 4-bromo-2-furoic acid. This method involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

Reaction Scheme:

4-bromo-2-furoic acid + Methanol --(H⁺ catalyst)--> this compound + Water

Materials:

-

4-bromo-2-furoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other suitable acid catalyst

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a solution of 4-bromo-2-furoic acid in an excess of anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the remaining mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

Caption: Synthesis and Characterization Workflow for this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules. The presence of the bromo-substituent allows for a variety of cross-coupling reactions, such as Suzuki and Heck couplings, enabling the introduction of diverse functional groups onto the furan ring.[5] The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives, further expanding its synthetic utility. These characteristics make it a valuable precursor for the development of novel pharmaceutical compounds and agrochemicals.[5]

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 4-bromofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is particularly vital in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. Methyl 4-bromofuran-2-carboxylate is a valuable building block, and its use in Suzuki coupling reactions allows for the introduction of diverse aryl and heteroaryl substituents at the 4-position of the furan ring, paving the way for the synthesis of novel compounds with potential therapeutic applications.

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using this compound as the electrophilic partner. The protocols and data presented are based on established methodologies for structurally similar compounds and serve as a robust starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Data Presentation: Reaction Conditions and Yields

While specific data for the Suzuki coupling of this compound is not extensively published, the following table summarizes the results from a study on the closely related Methyl 5-bromobenzofuran-2-carboxylate . These conditions and yields provide a strong predictive framework for the reactivity of this compound.

Table 1: Suzuki Cross-Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Reaction Time (min) | Isolated Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate | 20 | 98 |

| 2 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 25 | 96 |

| 3 | 4-Methylphenylboronic acid | Methyl 5-(p-tolyl)benzofuran-2-carboxylate | 20 | 97 |

| 4 | Phenylboronic acid | Methyl 5-phenylbenzofuran-2-carboxylate | 20 | 98 |

| 5 | 3-Nitrophenylboronic acid | Methyl 5-(3-nitrophenyl)benzofuran-2-carboxylate | 35 | 85 |

| 6 | 3-Methoxyphenylboronic acid | Methyl 5-(3-methoxyphenyl)benzofuran-2-carboxylate | 30 | 89 |

| 7 | 2-Methoxyphenylboronic acid | Methyl 5-(2-methoxyphenyl)benzofuran-2-carboxylate | 40 | 82 |

Reaction Conditions: Methyl 5-bromobenzofuran-2-carboxylate (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(II)-complex catalyst (0.1 mol%), Cs₂CO₃ (2.0 equiv), Toluene, Microwave irradiation.[2]

Experimental Protocols

The following are detailed protocols for performing the Suzuki coupling reaction with this compound. These protocols are based on established methods for similar substrates and should be optimized for specific boronic acids.

Protocol 1: General Procedure using a Palladium(II) Pre-catalyst

This protocol is adapted from a reliable method for the coupling of other substituted bromo-heterocycles.[3]

Materials:

-

This compound (1.0 equiv)

-

Aryl/Heteroaryl boronic acid (1.1 - 1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Isopropanol

-

Deionized water

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of isopropanol (5 mL) and deionized water (5 mL).

-

Catalyst Addition: Add palladium(II) acetate (0.02 mmol) to the mixture.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

-

Work-up: After completion, cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product is then purified by flash chromatography on silica gel.

Protocol 2: Procedure using a Ligated Palladium Catalyst under Inert Atmosphere

This protocol is recommended for more challenging substrates or when side reactions like debromination are a concern.[4]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous and degassed 1,4-dioxane

-

Degassed deionized water

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or reaction vial

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, Gas Chromatography-Mass Spectrometry (GC-MS), or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

References

Methyl 4-bromofuran-2-carboxylate: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromofuran-2-carboxylate is a valuable heterocyclic building block in organic synthesis, offering a scaffold for the introduction of molecular complexity. The presence of a bromine atom and a methyl ester group on the furan ring provides two distinct points for functionalization, enabling a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions and metal-halogen exchange, highlighting its utility in the synthesis of polysubstituted furans. These derivatives are of significant interest in medicinal chemistry and materials science due to the prevalence of the furan motif in biologically active compounds and functional materials.

Key Applications: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the furan ring, enhanced by the electron-withdrawing carboxylate group, facilitates oxidative addition of the C-Br bond to the palladium catalyst. This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Heteroarylfuran-2-carboxylates

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds. This compound can be coupled with a wide range of aryl and heteroaryl boronic acids or their derivatives to yield the corresponding 4-substituted furan-2-carboxylates.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Ligand | (if applicable) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |

| Temperature | 80-110 °C |

| Typical Yield | 70-95% |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a dried Schlenk flask, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of dioxane and water (4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl/heteroarylfuran-2-carboxylate.

Heck Reaction: Synthesis of 4-Alkenylfuran-2-carboxylates

The Heck reaction enables the formation of a new carbon-carbon bond between this compound and an alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base to yield 4-alkenylfuran-2-carboxylates.

Table 2: Typical Reaction Conditions for Heck Reaction

| Parameter | Condition |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ |

| Ligand | P(o-tol)₃, PPh₃ |

| Base | Et₃N, K₂CO₃ |

| Solvent | DMF, Acetonitrile |

| Temperature | 100-140 °C |

| Typical Yield | 60-85% |

Experimental Protocol: General Procedure for Heck Reaction

-

In a sealed tube, combine this compound (1.0 eq.), the alkene (1.2-2.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 eq.).

-

Add an anhydrous, degassed solvent such as DMF or acetonitrile.

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the 4-alkenylfuran-2-carboxylate.

Sonogashira Coupling: Synthesis of 4-Alkynylfuran-2-carboxylates

The Sonogashira coupling provides a powerful method for the synthesis of 4-alkynylfuran-2-carboxylates by reacting this compound with a terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes.

Table 3: Typical Reaction Conditions for Sonogashira Coupling

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |

| Co-catalyst | CuI |

| Base | Et₃N, DIPA |

| Solvent | THF, DMF |

| Temperature | Room Temperature to 60 °C |

| Typical Yield | 75-95% |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and copper(I) iodide (2-5 mol%).

-

Add this compound (1.0 eq.) and a degassed solvent (e.g., THF).

-

Add the base (e.g., Et₃N, 2-3 eq.) followed by the terminal alkyne (1.1-1.5 eq.).

-

Stir the reaction mixture at room temperature or heat to 40-60 °C for 2-8 hours, monitoring by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Stille Coupling: Synthesis of 4-Substituted-furan-2-carboxylates

The Stille coupling involves the reaction of this compound with an organostannane reagent. This reaction is highly versatile due to the stability and functional group tolerance of the organotin reagents.

Table 4: Typical Reaction Conditions for Stille Coupling

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | AsPh₃, P(furyl)₃ |

| Solvent | Toluene, Dioxane, DMF |

| Temperature | 80-120 °C |

| Typical Yield | 70-90% |

Experimental Protocol: General Procedure for Stille Coupling

-

In a flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and the organostannane reagent (1.1 eq.) in an anhydrous, degassed solvent (e.g., toluene).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Heat the mixture to reflux (80-110 °C) under an inert atmosphere for 6-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and dilute with an organic solvent.

-

Wash the solution with aqueous KF to remove tin byproducts, followed by water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 4-Aminofuran-2-carboxylates

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. This reaction is crucial for the synthesis of arylamines.

Table 5: Typical Reaction Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, XPhos, RuPhos |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

| Typical Yield | 65-90% |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To a Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

-

Seal the tube, and evacuate and backfill with an inert gas.

-

Add a solution of this compound (1.0 eq.) and the amine (1.2 eq.) in an anhydrous, degassed solvent (e.g., toluene).

-

Heat the reaction mixture to 80-110 °C for 12-24 hours.

-

After cooling, dilute with an organic solvent and filter through celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

Metal-Halogen Exchange: Lithiation

The bromine atom of this compound can be exchanged with a metal, typically lithium, to generate a nucleophilic furan species. This intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups at the 4-position.

Table 6: Conditions for Lithiation and Electrophilic Quench

| Parameter | Condition |

| Lithium Reagent | n-BuLi, s-BuLi, LDA |

| Solvent | THF, Diethyl ether |

| Temperature | -78 °C |

| Electrophiles | Aldehydes, Ketones, CO₂, Alkyl halides |

| Typical Yield | 50-80% |

Experimental Protocol: General Procedure for Lithiation

-

Dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 eq.) dropwise.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Add the desired electrophile (1.2 eq.) and continue to stir at -78 °C for 1-2 hours.

-

Allow the reaction to warm slowly to room temperature.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Dry, concentrate, and purify the product by column chromatography.

This compound is a versatile and highly useful building block for the synthesis of a wide array of polysubstituted furan derivatives. The protocols outlined in this document for palladium-catalyzed cross-coupling reactions and metal-halogen exchange provide robust starting points for researchers to explore the rich chemistry of this compound. The ability to selectively functionalize the furan ring at the 4-position opens up numerous possibilities for the design and synthesis of novel molecules with potential applications in drug discovery, agrochemicals, and materials science. Careful optimization of the reaction conditions for specific substrates will be key to achieving high yields and purity of the desired products.

Application Notes and Protocols: Derivatives of Methyl 4-bromofuran-2-carboxylate for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the medicinal chemistry applications of derivatives synthesized from Methyl 4-bromofuran-2-carboxylate. This scaffold serves as a versatile starting material for the generation of novel compounds with potential therapeutic activities, particularly in the realms of anticancer and antimicrobial research.

Introduction: The Potential of the Furan-2-carboxylate Scaffold

The furan nucleus is a prominent five-membered aromatic heterocycle that is a core structural motif in numerous biologically active compounds and natural products.[1] Furan-2-carboxylate esters and their derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] The bromine atom at the 4-position of this compound offers a convenient synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl and heteroaryl substituents. This chemical tractability allows for the systematic exploration of the chemical space around the furan core to optimize biological activity.

Synthetic Pathways and Key Derivatives

The primary route for derivatizing this compound involves the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the linkage of the furan ring to various aryl and heteroaryl boronic acids, creating a library of substituted furan-2-carboxylate derivatives.

A general workflow for the synthesis and evaluation of these derivatives is outlined below:

Quantitative Data Summary

While specific data for derivatives of this compound is emerging, the following tables summarize the biological activities of structurally related furan-2-carboxylate derivatives to provide a baseline for expected potencies.

Table 1: Anticancer Activity of Furan Derivatives

| Compound ID | Cell Line | IC50 (µg/mL) | Reference |

| 1 | HeLa | 62.37 | [2] |

| 2 | HepG2 | >100 | [2] |

| 3 | HeLa | 64.00 | [3] |

| 4 | HepG2 | 102.53 | [3] |

Compounds 1 and 2 are derivatives of Methyl 5-(hydroxymethyl)-2-furan carboxylate. Compounds 3 and 4 refer to Methyl 5-(hydroxymethyl) furan-2-carboxylate.

Table 2: Antimicrobial Activity of Furan Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 5 | Staphylococcus aureus | 500.00 | [2] |

| 6 | Bacillus cereus | 500.00 | [2] |

| 7 | Bacillus subtilis | 250.00 | [2] |

| 8 | Escherichia coli | 250.00 | [2] |

Compounds 5-8 are derivatives of Methyl 5-(hydroxymethyl)-2-furan carboxylate.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of Methyl 4-aryl-furan-2-carboxylates.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

-

Triphenylphosphine (PPh3) (0.1 equivalents)

-

Potassium carbonate (K2CO3) (2.0 equivalents)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a round-bottom flask, add this compound, the corresponding arylboronic acid, potassium carbonate, and a stir bar.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene, ethanol, and water in a 3:1:1 ratio.

-